An In-depth Technical Guide to tert-Butyl (4-fluoro-2-iodophenyl)carbamate (CAS 1060813-09-3)
An In-depth Technical Guide to tert-Butyl (4-fluoro-2-iodophenyl)carbamate (CAS 1060813-09-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (4-fluoro-2-iodophenyl)carbamate, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant applications in the development of targeted therapeutics, particularly kinase inhibitors.
Chemical Properties and Data
tert-Butyl (4-fluoro-2-iodophenyl)carbamate is a halogenated and Boc-protected aniline derivative. The presence of orthogonal functionalities—a Boc-protected amine, a fluorine atom, and an iodine atom—makes it a versatile synthon for constructing complex molecular architectures.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1060813-09-3 | N/A |
| Molecular Formula | C₁₁H₁₃FINO₂ | N/A |
| Molecular Weight | 337.13 g/mol | N/A |
| Appearance | White to off-white solid | Supplier Data |
| Predicted Boiling Point | 290.6 ± 30.0 °C (at 760 mmHg) | Supplier Data |
| Predicted Density | 1.646 ± 0.06 g/cm³ | Supplier Data |
| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | [1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of tert-butyl (4-fluoro-2-iodophenyl)carbamate involves the protection of the amino group of 4-fluoro-2-iodoaniline with a tert-butyloxycarbonyl (Boc) group.
Synthesis of tert-Butyl (4-fluoro-2-iodophenyl)carbamate
A general and efficient method for the N-Boc protection of anilines utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.
Experimental Protocol: Boc Protection of 4-fluoro-2-iodoaniline
This protocol is a standard procedure for the N-Boc protection of anilines and can be adapted for the synthesis of the title compound.
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Materials:
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4-fluoro-2-iodoaniline
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve 4-fluoro-2-iodoaniline (1.0 eq) in DCM or THF in a round-bottom flask.
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Add triethylamine (1.2 eq) to the solution.
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To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water.
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Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-butyl (4-fluoro-2-iodophenyl)carbamate.
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Synthesis Workflow for Boc Protection
Applications in Drug Development
tert-Butyl (4-fluoro-2-iodophenyl)carbamate is a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of the aryl iodide moiety allows for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide variety of substituents.
Role as a Key Building Block in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies.[2] The dysregulation of protein kinases is a common feature in many cancers, making them attractive drug targets. The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a major focus of modern oncology research.
The structure of tert-butyl (4-fluoro-2-iodophenyl)carbamate is well-suited for the synthesis of kinase inhibitors. The iodophenyl group serves as a handle for introducing various aromatic and heteroaromatic moieties through Suzuki-Miyaura coupling, which can be designed to interact with the hinge region of the kinase active site. The Boc-protected amine can be deprotected to allow for further functionalization, enabling the introduction of solubilizing groups or moieties that can form additional interactions with the target protein.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This is a general protocol for the Suzuki-Miyaura coupling of an aryl iodide with a boronic acid, which can be applied to tert-butyl (4-fluoro-2-iodophenyl)carbamate.
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Materials:
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tert-Butyl (4-fluoro-2-iodophenyl)carbamate (1.0 eq)
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Aryl or heteroaryl boronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 eq)
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Solvent (e.g., 1,4-dioxane/water, DME, toluene)
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Nitrogen or Argon atmosphere
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Procedure:
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To a Schlenk flask, add tert-butyl (4-fluoro-2-iodophenyl)carbamate, the boronic acid, the palladium catalyst, and the base.
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Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Add the degassed solvent system to the flask.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Filter the mixture through a pad of Celite to remove the catalyst.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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General Workflow for Suzuki-Miyaura Coupling
Potential Signaling Pathway Targets
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Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR.
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Non-Receptor Tyrosine Kinases: Such as Src family kinases and Abl kinase.
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Serine/Threonine Kinases: Such as Raf kinases (BRAF, CRAF), MEK, and AKT.
The specific target would be determined by the nature of the substituent introduced via the Suzuki coupling and any further modifications to the molecule.
Potential Therapeutic Targeting Logic
Conclusion
tert-Butyl (4-fluoro-2-iodophenyl)carbamate is a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its trifunctional nature allows for sequential and site-selective modifications, making it an ideal starting material for the generation of libraries of compounds for high-throughput screening. The ability to readily participate in palladium-catalyzed cross-coupling reactions makes it a valuable precursor for the synthesis of novel kinase inhibitors and other targeted therapeutics. Further research into the applications of this versatile compound is likely to yield novel drug candidates for a variety of diseases.
